molecular formula C9H7ClO4 B161008 2-(Acetyloxy)-5-chlorobenzoic acid CAS No. 1734-62-9

2-(Acetyloxy)-5-chlorobenzoic acid

Cat. No. B161008
CAS RN: 1734-62-9
M. Wt: 214.6 g/mol
InChI Key: CNWHHQWYXIPHGY-UHFFFAOYSA-N
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Patent
US07700655B2

Procedure details

Concentrated sulfuric acid (0.08 mL) was added slowly to a mixture of 5-chlorosalicylic acid (13.35 g, 77 mmol) and acetic anhydride (20 mL). After the reaction mixture was solidified, it was poured into ice water and extracted with ethyl acetate. The organic layer was washed with water and brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was washed with n-hexane under suspension to give the title compound (15.44 g, 93.0%) as a white crystal.
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:15]=[C:11]([C:12]([OH:14])=[O:13])[C:10]([OH:16])=[CH:9][CH:8]=1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>>[C:17]([O:16][C:10]1[CH:9]=[CH:8][C:7]([Cl:6])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0.08 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
13.35 g
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue obtained by evaporation of the solvent under reduced pressure
WASH
Type
WASH
Details
was washed with n-hexane under suspension

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.44 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.